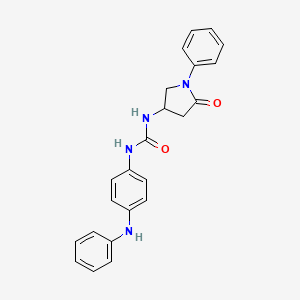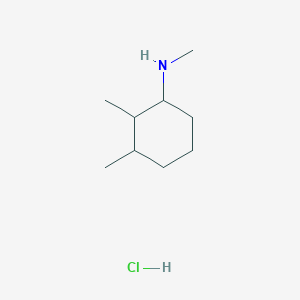
N,2,3-Trimethylcyclohexan-1-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N,2,3-Trimethylcyclohexan-1-amine hydrochloride (TMAH)” is a cyclic organic compound. It has a molecular formula of C9H20ClN and a molecular weight of 177.72 . This compound has gained substantial interest in scientific research due to its diverse properties and potential applications.
Molecular Structure Analysis
The InChI code for “N,2,3-Trimethylcyclohexan-1-amine hydrochloride” is1S/C9H19N.ClH/c1-8(2)5-4-6-9(3,10)7-8;/h4-7,10H2,1-3H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
“N,2,3-Trimethylcyclohexan-1-amine hydrochloride” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The compound N,2,3-Trimethylcyclohexan-1-amine hydrochloride is related to research in the field of organic synthesis and structural analysis of complex organic molecules. For instance, Kirby et al. (2001) explored the synthesis, properties, and reactions of a structurally related compound, demonstrating its unique behavior as a ketone with a tertiary amino group, which indicates potential applications in the synthesis of novel organic compounds with specific functional groups (Kirby, Komarov, & Feeder, 2001).
Catalytic Asymmetric Reduction
In the field of catalysis, Gosselin et al. (2005) reported on the catalytic asymmetric reduction of N-H imines, leading to the synthesis of racemic perfluoromethylated amine hydrochloride salts. This research highlights the potential use of N,2,3-Trimethylcyclohexan-1-amine hydrochloride in asymmetric synthesis, contributing to the development of enantioselective processes in organic chemistry (Gosselin, O'Shea, Roy, Reamer, Chen, & Volante, 2005).
Polymer Science and Materials Chemistry
In materials science, Cardiano et al. (2005) investigated the use of epoxy-silica polymers for stone conservation, employing primary amines in the synthesis of these materials. This research suggests that N,2,3-Trimethylcyclohexan-1-amine hydrochloride could find applications in the development of novel materials for conservation and restoration purposes (Cardiano, Ponterio, Sergi, Schiavo, & Piraino, 2005).
Analytical Chemistry Applications
In the realm of analytical chemistry, Bagheri et al. (2008) developed a novel amino-functionalized polymer for the solid-phase microextraction of phenol and chlorophenols from environmental samples. This work illustrates the potential utility of N,2,3-Trimethylcyclohexan-1-amine hydrochloride in creating functional materials for analytical applications, particularly in environmental monitoring and analysis (Bagheri, Babanezhad, & Khalilian, 2008).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propiedades
IUPAC Name |
N,2,3-trimethylcyclohexan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N.ClH/c1-7-5-4-6-9(10-3)8(7)2;/h7-10H,4-6H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGJHYFYGILRJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)NC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


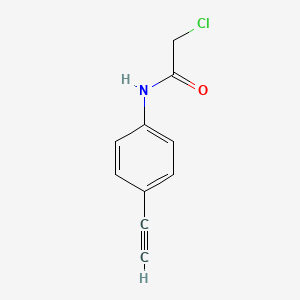
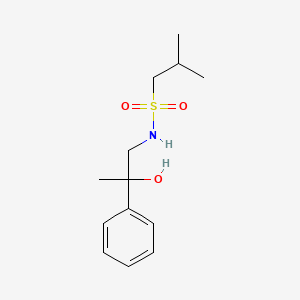
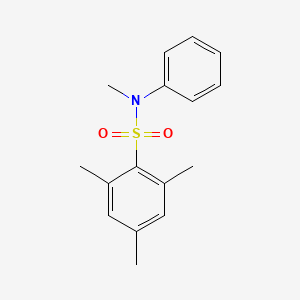

![(1S)-1-[5-(Trifluoromethyl)thiophen-3-yl]ethanol](/img/structure/B2423810.png)

![2-Morpholinobenzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2423812.png)
![4-Acetamido-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide](/img/structure/B2423813.png)
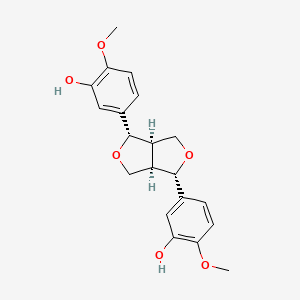
![5-(3-methoxybenzyl)-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2423815.png)
![3-chloro-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide](/img/structure/B2423816.png)

